molecular formula C15H13NO2 B2584568 4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid CAS No. 2580242-30-2

4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid

Cat. No.: B2584568
CAS No.: 2580242-30-2
M. Wt: 239.274
InChI Key: XIZWSXGHUKEKST-UHFFFAOYSA-N
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Description

4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid is a high-purity chemical compound with the molecular formula C 15 H 13 NO 2 and a molecular weight of 239.27 g/mol . It is supplied for use as a sophisticated heterocyclic building block in organic synthesis and materials science research. Compounds based on the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold are of significant research interest due to their diverse applications. Recent scientific literature indicates that structurally related derivatives have been successfully developed as high-performance corrosion inhibitors for carbon steel in acidic environments, demonstrating superior protection efficiency . Furthermore, the cyclopenta[b]pyridine core is a privileged structure in medicinal chemistry, frequently investigated for its potential in designing kinase inhibitors and other biologically active molecules . The presence of both a pyridine nitrogen and a carboxylic acid functional group on this scaffold provides versatile handles for further chemical modification, making it a valuable intermediate for researchers developing novel compounds in these fields. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15(18)11-6-4-10(5-7-11)13-8-12-2-1-3-14(12)16-9-13/h4-9H,1-3H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZWSXGHUKEKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor by forming a protective layer on metal surfaces, thereby preventing corrosion . In biological systems, it may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Triazole Derivatives

5-Methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 70292-16-9) replaces the cyclopentapyridine with a triazole ring, introducing additional nitrogen atoms. However, the triazole’s electron-deficient nature may reduce aromatic stabilization compared to pyridine systems .

Pyrazine and Indole Analogues

Compounds like 2-amino-5-(pyridin-4-yl)pyrazine (CAS 1159819-60-9) and (S)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid (Ref: 10-F770697) exhibit distinct bioactivity profiles.

Discontinued Analogues

Several cyclopenta[b]pyridine derivatives, such as (2-(4-iodo-1H-pyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine (Ref: 10-F699712), have been discontinued. This may reflect challenges in synthesis, stability, or toxicity—factors that underscore the importance of substituent selection in optimizing drug-like properties .

Comparative Data Table

Compound Name Core Structure Functional Groups Key Properties/Issues Source
4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid Cyclopenta[b]pyridine Benzoic acid High polarity, salt-forming N/A
6,7-Dihydro-5H-cyclopenta[c]pyridine-3-carboxylic acid Cyclopenta[c]pyridine Carboxylic acid Positional isomerism effects
5-Methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid Triazole Carboxylic acid, pyridine Enhanced H-bonding, solubility
(2-(4-Iodo-1H-pyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine Cyclopenta[b]pyridine Iodopyrazole, amine Discontinued (synthesis issues?)

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